![molecular formula C20H27NO2 B2394181 (3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide CAS No. 1421452-30-3](/img/structure/B2394181.png)
(3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide
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Overview
Description
(3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide, also known as Memantine, is a drug used in the treatment of Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.
Scientific Research Applications
Material Synthesis and Characterization
Research into adamantane derivatives, such as (3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide, has led to the synthesis and characterization of materials with unique properties. For instance, the synthesis of new polyamides containing adamantyl and diamantyl moieties in the main chain demonstrated materials with medium inherent viscosities and high glass transition temperatures, suggesting their potential use in high-performance applications due to their thermal stability and mechanical strength (Chern, Shiue, & Kao, 1998). Similarly, adamantane-type cardo polyamides have been developed, showing good solubility in polar solvents and high glass transition temperatures, indicating their suitability for advanced material applications (Liaw, Liaw, & Chung, 1999).
Low Dielectric Materials
Adamantane-based compounds have also been explored for their potential in creating materials with low dielectric constants, which are crucial for electronic applications. A study on soluble polyimides based on adamantane reported the production of films with low dielectric constants and low moisture absorptions, highlighting their potential for use in electronic devices to reduce power consumption and improve performance (Chern & Shiue, 1997).
Catalysis and Synthesis
The catalytic synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride presents another application of adamantane derivatives, showcasing a method to achieve high yields in the synthesis of these compounds. This process could be beneficial for creating various pharmacologically active molecules or materials with specific chemical properties (Shishkin et al., 2020).
Medicinal Chemistry Applications
In medicinal chemistry, the functionalization of adamantanes has been studied for the development of new therapeutics. For instance, the preparation of fluoroadamantane acids and amines assessed the impact of bridgehead fluorine substitution on solution- and solid-state properties, providing insights into how such modifications can affect the pharmacological profiles of adamantane-based drugs (Jasys et al., 2000).
Mechanism of Action
Target of Action
The primary target of N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide is the Ebola Virus Glycoprotein (EBOV GP) . This protein plays a crucial role in the entry of the virus into host cells, making it a key target for antiviral therapies .
Mode of Action
N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide interacts with the EBOV GP, inhibiting its function .
Biochemical Pathways
The inhibition of EBOV GP by N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide affects the entry pathway of the Ebola virus. By blocking the function of EBOV GP, the compound prevents the virus from entering host cells, thereby inhibiting infection .
Pharmacokinetics
Adamantane derivatives are generally known for their good metabolic stability
Result of Action
The result of the action of N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide is the inhibition of Ebola virus infection. By blocking the function of EBOV GP, the compound prevents the virus from entering host cells, thereby stopping the spread of the virus within the host .
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c22-18(17-4-2-1-3-5-17)6-7-21-19(23)20-11-14-8-15(12-20)10-16(9-14)13-20/h1-5,14-16,18,22H,6-13H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNRTMHLFQGUCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide |
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